![molecular formula C15H15N7 B14243499 1-(Pyrazin-2-yl)-N,N-bis[(pyrazin-2-yl)methyl]methanamine CAS No. 219561-00-9](/img/structure/B14243499.png)
1-(Pyrazin-2-yl)-N,N-bis[(pyrazin-2-yl)methyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrazin-2-yl)-N,N-bis[(pyrazin-2-yl)methyl]methanamine is a complex organic compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrazin-2-yl)-N,N-bis[(pyrazin-2-yl)methyl]methanamine typically involves the reaction of pyrazine derivatives with appropriate amine precursors. One common method involves the condensation of pyrazin-2-ylmethanamine with formaldehyde and additional pyrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
1-(Pyrazin-2-yl)-N,N-bis[(pyrazin-2-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where one of the pyrazine rings is replaced by other nucleophiles such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Pyrazine oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Alkylated or arylated pyrazine derivatives.
Scientific Research Applications
1-(Pyrazin-2-yl)-N,N-bis[(pyrazin-2-yl)methyl]methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(Pyrazin-2-yl)-N,N-bis[(pyrazin-2-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(Pyrazin-2-yl)methanamine: A simpler pyrazine derivative with similar chemical properties but less complex structure.
2-Acetylpyrazine: Another pyrazine derivative known for its use in flavor and fragrance industries.
5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides: Compounds with similar pyrazine core but different functional groups, used in medicinal chemistry.
Uniqueness
1-(Pyrazin-2-yl)-N,N-bis[(pyrazin-2-yl)methyl]methanamine stands out due to its unique structure, which allows for multiple points of functionalization and interaction with biological targets
Properties
CAS No. |
219561-00-9 |
|---|---|
Molecular Formula |
C15H15N7 |
Molecular Weight |
293.33 g/mol |
IUPAC Name |
1-pyrazin-2-yl-N,N-bis(pyrazin-2-ylmethyl)methanamine |
InChI |
InChI=1S/C15H15N7/c1-4-19-13(7-16-1)10-22(11-14-8-17-2-5-20-14)12-15-9-18-3-6-21-15/h1-9H,10-12H2 |
InChI Key |
JIBSDEBXCZPFOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)CN(CC2=NC=CN=C2)CC3=NC=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


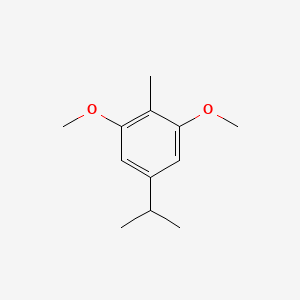
![benzyl N-[(2S)-3-bromo-2-hydroxypropyl]carbamate](/img/structure/B14243425.png)
![2-(2-{3-[(Pyridin-3-yl)oxy]phenyl}-2H-tetrazol-5-yl)pyridine](/img/structure/B14243435.png)

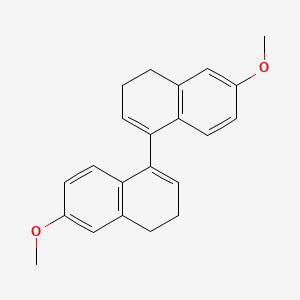

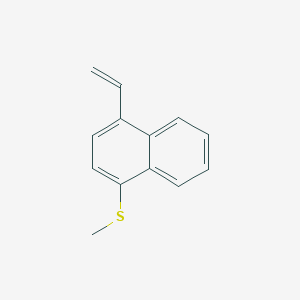

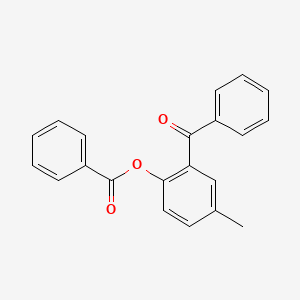
![7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one](/img/structure/B14243485.png)
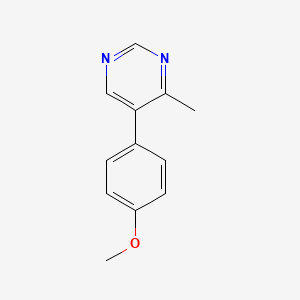
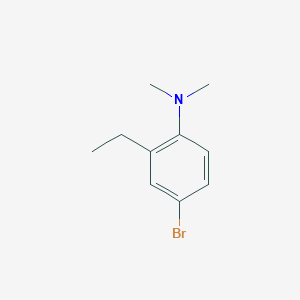
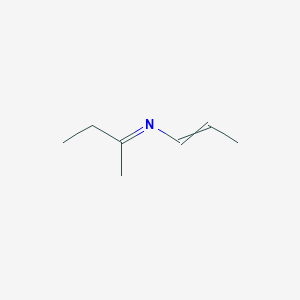
![5-[(4-Chlorophenyl)ethynyl]-4-(morpholin-4-yl)pyrimidin-2-amine](/img/structure/B14243502.png)
